An In-depth Technical Guide on the Chemical Properties of 4-(Benzyloxy)-2-bromo-1-methylbenzene
An In-depth Technical Guide on the Chemical Properties of 4-(Benzyloxy)-2-bromo-1-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core chemical properties of 4-(benzyloxy)-2-bromo-1-methylbenzene, a halogenated aromatic ether of interest in organic synthesis and potentially in medicinal chemistry. This document consolidates available data on its physicochemical properties, spectroscopic profile, and synthetic methodologies. Due to the limited availability of direct experimental data for this specific isomer, information from closely related compounds is included for comparative purposes, offering valuable context for researchers. This guide also presents generalized experimental protocols and workflows relevant to the synthesis and characterization of this class of compounds.
Introduction
4-(Benzyloxy)-2-bromo-1-methylbenzene, with the molecular formula C₁₄H₁₃BrO, belongs to a class of substituted aromatic compounds that serve as versatile intermediates in organic synthesis. The presence of a benzyloxy group, a bromine atom, and a methyl group on the benzene ring provides multiple reactive sites for the construction of more complex molecular architectures. Such scaffolds are of significant interest in the development of novel pharmaceutical agents and other functional materials. This guide aims to provide a detailed repository of the known chemical properties and synthetic considerations for this compound, catering to the needs of professionals in research and drug development.
Physicochemical Properties
The physicochemical properties of 4-(benzyloxy)-2-bromo-1-methylbenzene are crucial for its handling, reactivity, and potential applications. While experimental data for this specific isomer is scarce, a combination of computed data and experimental values for its isomers provides a useful reference.
Table 1: Physicochemical Properties of 4-(Benzyloxy)-2-bromo-1-methylbenzene and Related Isomers
| Property | 4-(Benzyloxy)-2-bromo-1-methylbenzene (Computed/Predicted) | 4-(Benzyloxy)-1-bromo-2-methylbenzene (Experimental) | 2-(Benzyloxy)-1-bromo-4-methylbenzene (Experimental) |
| Molecular Formula | C₁₄H₁₃BrO[1] | C₁₄H₁₃BrO | C₁₄H₁₃BrO[2] |
| Molecular Weight | 277.16 g/mol [1] | 277.16 g/mol | 277.16 g/mol [2] |
| CAS Number | 60710-40-9[1] | 17671-75-9[3] | 177555-85-0[2] |
| Appearance | - | White to light yellow crystalline powder | - |
| Melting Point | - | 45-49 °C | - |
| Boiling Point | - | 306.4 °C | - |
| Density | - | 1.345 g/cm³ | - |
| XLogP3 | 4.4[1] | - | - |
| Solubility | Predicted to be soluble in common organic solvents like dichloromethane and ethyl acetate. | - | - |
Synthesis and Reactivity
The synthesis of 4-(benzyloxy)-2-bromo-1-methylbenzene can be approached through several established organic chemistry methodologies. A plausible synthetic route is analogous to that of similar substituted phenols and ethers.
Proposed Synthetic Pathway
A common strategy involves the benzylation of a substituted phenol followed by bromination, or vice versa. A likely synthetic route for 4-(benzyloxy)-2-bromo-1-methylbenzene would start from 2-bromo-4-methylphenol.
Caption: Proposed synthetic route for 4-(Benzyloxy)-2-bromo-1-methylbenzene.
Detailed Experimental Protocol (Analogous Synthesis)
Synthesis of 4-(Benzyloxy)-2-bromo-1-methoxybenzene from 3-bromo-4-methoxyphenyl acetate: [4]
-
Hydrolysis of the Acetate: The starting material, 3-bromo-4-methoxyphenyl acetate, is first hydrolyzed to the corresponding phenol. This is typically achieved by reacting the acetate with a base, such as sodium hydroxide, in a suitable solvent like methanol or ethanol, followed by acidic workup to protonate the phenoxide.
-
Benzylation: The resulting 2-bromo-4-methoxyphenol is then benzylated. The phenol is dissolved in a polar aprotic solvent, such as acetonitrile (CH₃CN) or dimethylformamide (DMF). A base, commonly potassium carbonate (K₂CO₃), is added to deprotonate the phenol. Benzyl bromide is then added to the reaction mixture, which is typically heated to reflux to facilitate the Williamson ether synthesis.
-
Workup and Purification: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated. The crude product is then purified by column chromatography on silica gel to yield the pure 4-(benzyloxy)-2-bromo-1-methoxybenzene.
This protocol can be adapted for the synthesis of 4-(benzyloxy)-2-bromo-1-methylbenzene by starting with 2-bromo-4-methylphenol and following the benzylation step.
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and characterization of 4-(benzyloxy)-2-bromo-1-methylbenzene. Although experimental spectra for this specific compound are not widely published, data from closely related compounds can be used for interpretation and prediction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the methyl protons.
-
Aromatic Protons: The three protons on the substituted benzene ring will appear as multiplets or doublets in the range of δ 6.8-7.5 ppm. Their specific chemical shifts and coupling constants will depend on the electronic effects of the substituents. The five protons of the benzyl group will also resonate in this region, typically as a multiplet.
-
Benzylic Protons (-OCH₂Ph): A singlet corresponding to the two methylene protons is expected around δ 5.0 ppm.
-
Methyl Protons (-CH₃): A singlet for the three methyl protons should appear in the upfield region, around δ 2.2-2.4 ppm.
¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms.
-
Aromatic Carbons: The twelve aromatic carbons will resonate in the region of δ 110-160 ppm. The carbon attached to the bromine atom (ipso-carbon) is expected to be shifted upfield due to the "heavy atom effect".[5]
-
Benzylic Carbon (-OCH₂Ph): The methylene carbon should appear around δ 70 ppm.
-
Methyl Carbon (-CH₃): The methyl carbon signal is expected at approximately δ 20 ppm.
Table 2: Representative ¹H and ¹³C NMR Data for a Related Isomer
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Reference |
| 1-(4-Methylbenzyloxy)-2-methylbenzene | 7.24 (d, J = 6.8 Hz, 2H), 7.12-7.02 (m, 4H), 6.78 (d, J = 7.6 Hz, 2H), 4.93 (s, 2H), 2.27 (s, 3H), 2.19 (s, 3H) | 157.1, 137.5, 134.6, 130.8, 129.3, 127.3, 127.2, 126.8, 120.6, 111.5, 69.8, 21.3, 16.5 | [6] |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 4-(benzyloxy)-2-bromo-1-methylbenzene is expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
Expected Fragmentation Pattern:
A major fragmentation pathway would involve the cleavage of the benzylic ether bond, leading to the formation of a stable tropylium ion (m/z 91) and a bromo-methylphenoxy radical.
Caption: Key fragmentation pathway in the mass spectrum.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration |
| ~3030 | C-H stretching (aromatic) |
| ~2920, 2850 | C-H stretching (aliphatic -CH₃ and -CH₂-) |
| ~1600, 1500, 1450 | C=C stretching (aromatic ring) |
| ~1250 | C-O stretching (aryl ether) |
| ~1100 | C-O stretching (alkyl ether) |
| ~600-500 | C-Br stretching |
Applications in Drug Development and Medicinal Chemistry
While specific biological activities of 4-(benzyloxy)-2-bromo-1-methylbenzene have not been extensively reported, its structural motifs are present in various biologically active molecules. Halogenated aromatic compounds are widely used as intermediates in the synthesis of pharmaceuticals.[7] The bromine atom can be readily converted to other functional groups via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of diverse molecular libraries for drug screening.
Derivatives of benzyloxy-substituted aromatic compounds have been investigated for various therapeutic applications, including their potential as anticancer and antimicrobial agents.[8] For instance, certain benzyloxybenzaldehyde derivatives have shown activity against the HL-60 cell line.[9] Furthermore, compounds with similar structural features have been evaluated as inhibitors of enzymes such as phosphodiesterase 3 (PDE3).[10]
The logical workflow for evaluating such a compound in a drug discovery context is outlined below.
Caption: A generalized workflow for the evaluation of a new chemical entity in drug discovery.
Safety and Handling
Detailed safety information for 4-(benzyloxy)-2-bromo-1-methylbenzene is not available. However, based on data for similar compounds, it should be handled with care in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. It may cause skin and eye irritation.
Conclusion
4-(Benzyloxy)-2-bromo-1-methylbenzene is a valuable synthetic intermediate with potential applications in medicinal chemistry. This guide has compiled the available physicochemical and spectroscopic data, along with a plausible synthetic strategy. While there is a need for more direct experimental characterization of this specific isomer, the information presented here, drawn from reliable databases and related literature, provides a solid foundation for researchers and drug development professionals working with this and similar compounds. Future work should focus on the experimental validation of its properties and the exploration of its biological activities.
References
- 1. 4-(Benzyloxy)-2-bromo-1-methylbenzene | C14H13BrO | CID 10891140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-1,2-(methylenedioxy)benzene [webbook.nist.gov]
- 3. chemscene.com [chemscene.com]
- 4. 4-Benzyloxy-2-bromo-1-methoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. rsc.org [rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and biological evaluation of 6-(benzyloxy)-4-methylquinolin-2(1H)-one derivatives as PDE3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]







